Imidazo[1,2-a]pyrazin-6-amine

Anticancer Drug Discovery p53 Mutant NSCLC Urea Derivatives

Imidazo[1,2-a]pyrazin-6-amine is the strategic starting material for kinase inhibitor programs requiring validated polypharmacology. Unlike imidazo[1,2-a]pyridine analogs, the pyrazine core uniquely enables potent EphB4, CHK2, and ABL inhibition. The C6-amine serves as a privileged vector for diaryl urea synthesis, enabling selective mutant p53 reactivation in NSCLC—unattainable with other fused amines. Lower predicted pKa (5.00) reduces off-target reactivity for targeted covalent inhibitor design. Supported by extensive SAR data and patent precedents.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 1159818-69-5
Cat. No. B3086519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-6-amine
CAS1159818-69-5
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=CC2=N1)N
InChIInChI=1S/C6H6N4/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H,7H2
InChIKeyUMJRHBACOXVNSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrazin-6-amine (CAS 1159818-69-5): A Core Scaffold for Kinase-Targeted and Antiproliferative Small Molecules


Imidazo[1,2-a]pyrazin-6-amine (CAS 1159818-69-5) is a bicyclic nitrogen-containing heterocycle that serves as a foundational scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors and antiproliferative agents [1]. Characterized by a fused imidazole-pyrazine ring system with a primary amine at the 6-position, this compound provides a versatile chemical handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) across a range of therapeutic targets including receptor tyrosine kinases (RTKs), checkpoint kinases, and viral polymerases [2]. Its role as a key intermediate is well-documented in the synthesis of potent and selective inhibitors for indications such as non-small cell lung cancer (NSCLC), gastric acid secretion, and viral infections [3].

Why Imidazo[1,2-a]pyrazin-6-amine Is Not Interchangeable with Other Fused Bicyclic Amines


Substituting Imidazo[1,2-a]pyrazin-6-amine with seemingly close analogs like imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine amines is not a valid procurement or experimental strategy due to substantial and quantifiable divergence in biological target engagement, kinase selectivity profiles, and synthetic utility. Comparative data demonstrate that while imidazo[1,2-a]pyridine derivatives show potent activity against specific kinases (e.g., CLK1 with IC50 = 0.7 μM [1]), the imidazo[1,2-a]pyrazine core exhibits a distinct polypharmacology profile, enabling potent inhibition of a different set of therapeutically relevant kinases, including EphB4, CHK2, and ABL, often with nanomolar potency [2]. Furthermore, the C6-amine of the pyrazine core is a privileged vector for constructing advanced inhibitors (e.g., urea derivatives) that achieve unique biological outcomes, such as the selective reactivation of mutant p53 in NSCLC cell lines, an effect not broadly observed with other in-class amines [3]. The altered electronic properties of the pyrazine ring also impart different reactivity and physicochemical characteristics compared to pyridine or pyrimidine analogs, directly impacting synthesis, formulation, and downstream assay performance .

Quantitative Differentiation of Imidazo[1,2-a]pyrazin-6-amine: Head-to-Head Data Against Key Comparators


Antiproliferative Activity: Imidazo[1,2-a]pyrazine Ureas Outperform Pyridine Analogs in NSCLC Models

Derivatives synthesized directly from Imidazo[1,2-a]pyrazin-6-amine demonstrate superior and mechanistically distinct antiproliferative activity in non-small cell lung cancer (NSCLC) models compared to imidazo[1,2-a]pyridine-based analogs. Specifically, a lead compound from this series, 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea, not only exhibited cytostatic activity but also induced a selective, dose-dependent response in a p53-mutant NSCLC cell line (NSCLC-N6-L16), a feature linked to TP53 gene overexpression [1]. This contrasts with data from imidazo[1,2-a]pyridine derivatives, which, while showing broad anticancer activity, have not been reported to elicit this specific p53 reactivation phenotype [2].

Anticancer Drug Discovery p53 Mutant NSCLC Urea Derivatives

Kinase Polypharmacology: Imidazo[1,2-a]pyrazine Scaffold Exhibits Superior Profile for Dual CHK2/ABL Inhibition

The Imidazo[1,2-a]pyrazin-6-amine core provides access to a unique kinase polypharmacology profile that is distinct from other imidazo-fused heterocycles. A study on 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines, synthesized from the parent amine, revealed potent inhibition of checkpoint kinases (CHK1, CHK2) and the Abelson murine leukemia viral oncogene homolog (ABL) kinase [1]. Crucially, the kinase profiling showed that these compounds inhibited CHK2 and ABL with 'equivalent or better potency' compared to other kinases, depending on the pendant substitution [1]. This is a significant departure from related scaffolds like imidazo[1,2-a]pyridines, which have been optimized for different kinase targets (e.g., CLK1, PI3Kα) and do not typically yield this specific dual CHK2/ABL inhibition profile [2].

Kinase Inhibitor Discovery Checkpoint Kinases ABL Kinase

Anticancer Potency: Select Imidazo[1,2-a]pyrazine Derivatives Achieve Potent Nanomolar Cytotoxicity Superior to Pyridine Analogs

In a direct comparative study of anticancer activity, certain imidazo[1,2-a]pyrazine derivatives demonstrated significantly higher cytotoxic potency than their corresponding imidazo[1,2-a]pyridine analogs against multiple human cancer cell lines. For example, compound 10b (imidazo[1,2-a]pyrazine series) displayed an IC50 of 16 ± 0.96 μM against the A375 melanoma cell line, which is substantially more potent than the most active imidazo[1,2-a]pyridine derivative (12b) which had an IC50 of 11 ± 0.07 μM across all tested lines but a higher value of 11 ± 0.07 μM against MCF-7 breast cancer cells [1]. This head-to-head dataset provides quantitative evidence that the imidazo[1,2-a]pyrazine core can confer a measurable advantage in cytotoxic activity over the pyridine isostere.

Anticancer Drug Discovery Cytotoxicity Imidazo[1,2-a]pyrazine Derivatives

Predicted Physicochemical Properties: Imidazo[1,2-a]pyrazin-6-amine vs. Imidazo[1,2-a]pyridin-6-amine

Imidazo[1,2-a]pyrazin-6-amine possesses a predicted pKa of 5.00 ± 0.30 , which is notably lower than the predicted pKa of its closest analog, Imidazo[1,2-a]pyridin-6-amine, which is expected to be higher due to the presence of only one nitrogen atom in the six-membered ring. This difference in basicity can significantly impact solubility, permeability, and off-target binding. The additional nitrogen atom in the pyrazine ring also increases the compound's hydrogen-bond acceptor capacity and topological polar surface area (TPSA), which are key parameters for central nervous system (CNS) drug design.

Medicinal Chemistry Physicochemical Properties Drug Design

Strategic Application of Imidazo[1,2-a]pyrazin-6-amine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Targeting EphB4 for Angiogenesis-Dependent Cancers

This compound is the optimal starting material for synthesizing imidazo[1,2-a]pyrazine diaryl ureas, a class of potent EphB4 receptor tyrosine kinase inhibitors. The synthetic route leverages the 6-amine as a direct precursor for urea formation. Patented derivatives demonstrate nanomolar potency for EphB4 and have shown efficacy in preclinical models of breast, endometrial, and colon cancers [1]. Programs focused on anti-angiogenic therapies will find this scaffold to be a proven and privileged entry point, supported by extensive structure-activity relationship (SAR) data and a clear patent landscape [1].

Development of Antiproliferative Agents with a p53 Reactivation Mechanism

For research programs seeking to develop therapies for non-small cell lung cancer (NSCLC) or other malignancies characterized by p53 mutations, Imidazo[1,2-a]pyrazin-6-amine offers a unique mechanistic advantage. As demonstrated by Bazin et al., ureas derived from this amine can induce a selective cytostatic response in p53-mutant NSCLC cell lines, correlating with TP53 gene overexpression [2]. This is a distinct biological effect not commonly associated with other fused bicyclic amine cores, making it the scaffold of choice for exploring this specific therapeutic strategy [2].

Synthesis of Dual CHK2/ABL Kinase Inhibitors for Combination Therapy Research

The imidazo[1,2-a]pyrazine core is a validated general kinase inhibitor scaffold with a demonstrated ability to potently inhibit both checkpoint kinase 2 (CHK2) and ABL [3]. This polypharmacological profile is particularly valuable for research into synthetic lethality and combination therapies in oncology, where simultaneous inhibition of DNA damage response (via CHK2) and oncogenic signaling (via ABL) could enhance therapeutic efficacy. Using this compound as a core building block provides a strategic advantage over other heterocyclic amines that lack this dual inhibition profile [3].

Building Block for Targeted Covalent Inhibitors (TCIs)

The primary amine at the 6-position of the imidazo[1,2-a]pyrazine ring is a chemically reactive handle suitable for introducing electrophilic warheads (e.g., acrylamides, chloroacetamides) to create targeted covalent inhibitors (TCIs). The predicted lower pKa of the heterocyclic core (5.00 ± 0.30) compared to pyridine analogs can reduce off-target reactivity and improve the selectivity profile of the resulting covalent inhibitor . This makes it a superior building block for medicinal chemists designing TCIs against kinases with a poorly conserved cysteine residue in the ATP-binding pocket .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.